2,3,4,5-Tetrabromo-6-chlorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-chloro-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br4Cl/c1-2-3(8)4(9)5(10)6(11)7(2)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWTOJJASZOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192686 | |
| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39569-21-6 | |
| Record name | Tetrabromo-o-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39569-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039569216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
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| Record name | 2,3,4,5-tetrabromo-6-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |
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Synthetic Methodologies for 2,3,4,5 Tetrabromo 6 Chlorotoluene
Exploration of Precursor Compounds and Starting Materials
The synthesis of 2,3,4,5-Tetrabromo-6-chlorotoluene begins with the selection of an appropriate starting material. The structure of the target molecule, with a methyl group and five halogen substituents, suggests that a substituted toluene (B28343) is the most logical precursor. The choice of the initial substituent(s) is critical as it will influence the regioselectivity of subsequent halogenation steps.
Chlorotoluene isomers are versatile and commonly used intermediates in the synthesis of various pesticides, dyes, and pharmaceutical compounds. fiveable.me The presence of both a chlorine atom and a methyl group on the benzene (B151609) ring affects its reactivity in electrophilic aromatic substitution. fiveable.me The methyl group is an activating, ortho-, para-directing substituent, while the chlorine atom is a deactivating, yet also ortho-, para-directing substituent. askfilo.com This interplay of directing effects is fundamental in planning the synthetic route.
Given the final substitution pattern of this compound, the most direct precursor for subsequent bromination would be 2-chlorotoluene (B165313) . In this molecule, the positions ortho and para to the methyl group (positions 2, 4, 6) and ortho and para to the chlorine atom (positions 3, 5) are activated. Starting with 2-chlorotoluene (where position 2 is already occupied by chlorine) leaves positions 3, 4, 5, and 6 available for bromination.
Below is a table of potential precursor compounds that could serve as starting points for the synthesis.
| Compound Name | CAS Number | Molecular Formula | Structure | Rationale for Use |
| 2-Chlorotoluene | 95-49-8 | C₇H₇Cl | The chlorine at position 2 leaves the remaining four adjacent positions (3, 4, 5, 6) open for sequential bromination. This is a logical starting point for direct halogenation. | |
| Toluene | 108-88-3 | C₇H₈ | The most basic precursor. The synthesis would require a chlorination step followed by exhaustive bromination, with careful control of regioselectivity. | |
| p-Chlorotoluene | 106-43-4 | C₇H₇Cl | Could be used, but achieving the specific 2,3,4,5-tetrabromo pattern would be challenging due to the directing effects of the substituents. | |
| o-Toluidine | 95-53-4 | C₇H₉N | An amino group can be used as a directing group and later converted to a halogen via a diazotization reaction (Sandmeyer reaction), offering an alternative pathway. chemicalbook.com |
Halogenation Reactions for Aromatic Ring Systems
Halogenation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of halogen atoms onto an aromatic ring. libretexts.org The synthesis of a polysubstituted compound like this compound heavily relies on these reactions. However, halogens are generally not electrophilic enough to react with a stable aromatic ring without the presence of a catalyst to activate them. libretexts.org
Regioselective Bromination Techniques
Aryl bromides are crucial intermediates in the production of a wide range of chemicals, making electrophilic aromatic bromination a significant area of synthetic chemistry. nih.gov The key challenge in synthesizing this compound from a precursor like 2-chlorotoluene is controlling the position of the incoming bromine atoms. This requires the use of regioselective bromination techniques.
The mechanism of electrophilic aromatic bromination typically involves the formation of a cationic intermediate known as an arenium ion or sigma complex. nih.gov The stability of this intermediate determines the position of substitution. Various reagents and catalysts have been developed to enhance regioselectivity.
Common brominating agents and conditions include:
Molecular Bromine (Br₂) with a Lewis Acid: A classic method where a Lewis acid catalyst like FeBr₃ or AlBr₃ polarizes the Br-Br bond, making it more electrophilic. libretexts.org
N-Bromosuccinimide (NBS): A versatile reagent for regioselective bromination. organic-chemistry.org The use of NBS with catalysts like silica (B1680970) gel or in specific solvents like ionic liquids can achieve high selectivity. nih.gov
Zeolites: These microporous materials can induce high para-selectivity in the bromination of substrates like toluene due to shape-selective catalysis, where the reaction occurs within the constrained pores of the zeolite. nih.govgoogle.com
Hexamethylenetetramine–bromine (HMTAB): An efficient reagent for the regioselective bromination of aromatic compounds, where selectivity can be controlled by temperature. researchgate.net
The exhaustive bromination of 2-chlorotoluene would proceed stepwise, with the directing effects of the methyl group and the chlorine atom guiding the incoming electrophiles. The first bromine atom would likely add to position 6 (para to chlorine) or 4 (para to the methyl group). Subsequent brominations would fill the remaining activated positions.
| Brominating Agent/System | Conditions | Selectivity/Application |
| Br₂ / Lewis Acid (e.g., FeBr₃) | Standard electrophilic substitution conditions | General purpose, but can lack selectivity in complex molecules. |
| N-Bromosuccinimide (NBS) / Silica Gel | Mild conditions | Good for regioselective brominations. nih.gov |
| Zeolites (e.g., HY, HM) | Liquid phase, 30-70°C | High para-selectivity due to shape-selective catalysis. nih.govgoogle.com |
| Hexamethylenetetramine–bromine (HMTAB) | Dichloromethane solvent | Selectivity depends on temperature and substrate. researchgate.net |
| Ammonium bromide / Oxone | Mild conditions | Provides a rapid and regioselective protocol for monobromination. organic-chemistry.org |
Chlorination Strategies for Toluene Derivatives
The chlorination of toluene is a well-established industrial process, typically carried out in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), antimony chloride (SbCl₃), or aluminum chloride (AlCl₃). youtube.comgoogle.com This reaction generally produces a mixture of ortho-chlorotoluene and para-chlorotoluene, with the ortho isomer often predominating. google.com
For the synthesis of the target molecule, chlorination would be performed on a polybrominated toluene intermediate. The existing bulky bromine substituents would introduce significant steric hindrance, influencing the position of the incoming chlorine atom.
Strategies to control the regioselectivity of chlorination include:
Catalyst Selection: The choice of catalyst can influence the isomer ratio. For instance, certain catalyst systems have been developed to enhance the yield of the para isomer. google.comgoogle.com
Co-catalysts: The use of co-catalysts, such as sulfur compounds or thianthrene compounds, in conjunction with a Lewis acid can significantly alter the ortho/para isomer ratio. google.comgoogle.com
Zeolite Catalysts: Similar to bromination, zeolites can be employed to achieve shape-selective chlorination. Zeolite L, for example, has been shown to dramatically increase the proportion of p-chlorotoluene produced during the chlorination of toluene. google.comresearchgate.net
Reaction Temperature: The temperature of the chlorination reaction can be adjusted to fine-tune the isomer distribution. google.com
Multi-step Organic Synthesis Pathways
Direct halogenation of a simple precursor may not provide the required regiochemical control to synthesize a highly substituted molecule like this compound. In such cases, multi-step pathways involving functional group transformations are employed to install halogens at specific positions.
Diazotization-Based Approaches in Halogenated Arene Synthesis
The Sandmeyer reaction is a powerful and versatile method for introducing halogens to an aromatic ring with high regioselectivity. libretexts.org The process involves the conversion of a primary aromatic amine (arylamine) into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. organic-chemistry.org
This approach offers a strategic advantage: the amino group can be introduced and used as a directing group for other substitutions before it is converted into a halogen. This allows for the synthesis of substitution patterns that are inaccessible by direct electrophilic halogenation. rsc.org
A general sequence for a Sandmeyer reaction is as follows:
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form an arenediazonium salt. libretexts.org
Halogen Displacement: The resulting diazonium salt is treated with a copper(I) halide (CuCl, CuBr) to replace the diazonium group (-N₂⁺) with the corresponding halogen. nih.gov Aryl iodides can often be prepared by simply treating the diazonium salt with potassium iodide (KI) without a copper catalyst. libretexts.org
For the target molecule, a hypothetical route could start with an appropriately substituted chloro-bromo-aniline. For example, the synthesis of 2-Bromo-4-chlorotoluene (B1197611) can be achieved by the diazotization of 5-chloro-2-methylaniline (B43014), followed by reaction with copper(I) bromide. chemicalbook.com A similar, albeit more complex, sequence could be envisioned for the synthesis of this compound.
| Reaction | Reagents | Product |
| Sandmeyer (Chlorination) | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Aryl Chloride |
| Sandmeyer (Bromination) | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Aryl Bromide |
| Iodination | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | Aryl Iodide |
| Balz-Schiemann (Fluorination) | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | Aryl Fluoride |
Halogen Exchange Reactions for Tunable Substitution Patterns
Halogen exchange reactions, sometimes referred to as Finkelstein-type reactions for aromatic systems, provide a method to replace one halogen on an aryl ring with another. iaea.org These reactions are valuable for synthesizing specific haloarenes that may be difficult to prepare directly. science.gov
The exchange of one halogen for another is typically challenging on unactivated aryl halides and often requires metal catalysis. science.gov For instance, turning a less reactive aryl chloride into a more reactive aryl iodide can be synthetically useful. The feasibility of the exchange depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions.
While less common for producing polyhalogenated compounds from scratch, this method could be used in the later stages of a synthesis to "edit" the substitution pattern. For example, if a synthesis produced a 2,3,4,5-tetrabromo-6-iodotoluene intermediate, a halogen exchange reaction could potentially be employed to replace the iodine with chlorine. The specific conditions, including the choice of catalyst and halogen source, would be critical for the success of such a transformation.
Catalytic Systems in Polyhalogenated Toluene Synthesis
The synthesis of polyhalogenated toluenes predominantly relies on electrophilic aromatic substitution, where a catalyst is often essential to activate the halogenating agent. wikipedia.org For the introduction of multiple bromine atoms onto a chlorotoluene ring, strong Lewis acid catalysts are typically employed.
Commonly used Lewis acid catalysts for aromatic bromination include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃). wikipedia.org These catalysts function by polarizing the bromine molecule (Br₂), creating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring. libretexts.orgucalgary.ca In the context of synthesizing this compound from 2-chlorotoluene, the catalyst's role is to facilitate the sequential substitution of hydrogen atoms with bromine atoms.
The general mechanism for Lewis acid-catalyzed bromination involves the following steps:
Activation of bromine by the Lewis acid to form a highly electrophilic complex. libretexts.org
Nucleophilic attack of the aromatic ring on the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion).
Deprotonation of the arenium ion to restore aromaticity and release the catalyst. libretexts.org
For exhaustive bromination, a sufficient stoichiometry of the brominating agent and a robust catalyst that can withstand the increasingly deactivated nature of the aromatic ring are crucial. As more electron-withdrawing bromine atoms are added to the ring, the aromatic system becomes less nucleophilic, making subsequent substitutions more difficult.
Alternative catalytic systems that have been explored for aromatic halogenations include zirconium(IV) chloride (ZrCl₄) and various ionic liquids. researchgate.netmdpi.com For instance, ZrCl₄ has been shown to be an efficient catalyst for the chlorination, bromination, and iodination of various aromatic compounds under mild conditions. researchgate.net Ionic liquids, particularly those with Lewis acidic anions, have also demonstrated high catalytic activity and selectivity in the chlorination of toluene. mdpi.com While not specifically documented for the synthesis of this compound, these systems represent potential avenues for investigation.
| Catalyst | Typical Application in Halogenation | Potential Advantages for Polyhalogenation |
|---|---|---|
| FeBr₃ / FeCl₃ | Standard catalyst for aromatic bromination and chlorination. wikipedia.org | Cost-effective and readily available. |
| AlCl₃ / AlBr₃ | Strong Lewis acids for activating halogens. libretexts.org | High catalytic activity for deactivated substrates. |
| ZrCl₄ | Catalyst for halogenation under mild conditions. researchgate.net | May offer improved selectivity. |
| Lewis Acidic Ionic Liquids | Catalysts for chlorination of toluene. mdpi.com | Potentially recyclable and may offer unique selectivity. |
Optimization of Reaction Conditions for Yield and Selectivity
Achieving a high yield and selectivity in the synthesis of a specific polysubstituted isomer like this compound requires meticulous optimization of various reaction parameters. These include the choice of starting material, solvent, temperature, reaction time, and the stoichiometry of the reagents.
Starting Material: The logical precursor for the synthesis of this compound is 2-chlorotoluene. The existing chloro and methyl substituents will influence the positions of the incoming bromo groups.
Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity. For polyhalogenation reactions, inert solvents such as dichloromethane, carbon tetrachloride, or 1,2-dichloroethane are often used. In some cases, the reaction can be carried out without a solvent, using an excess of the liquid aromatic substrate.
Temperature: Electrophilic aromatic halogenations are typically exothermic. The reaction temperature needs to be carefully controlled to prevent side reactions and the formation of undesired isomers. Lower temperatures generally favor higher selectivity. However, for the exhaustive bromination of a deactivated ring, higher temperatures may be necessary to drive the reaction to completion.
Reaction Time: The duration of the reaction is a critical factor. Insufficient reaction time will result in incomplete substitution, leading to a mixture of partially brominated products. Conversely, prolonged reaction times at elevated temperatures could lead to side reactions, such as benzylic halogenation if radical initiators like light are present.
Stoichiometry: To achieve tetrabromination, at least four equivalents of the brominating agent (e.g., Br₂) per equivalent of 2-chlorotoluene are required. In practice, an excess of the brominating agent is often used to ensure complete conversion. The catalyst loading is also a key parameter to optimize, as too little catalyst may result in a sluggish reaction, while too much can lead to increased side products.
The table below presents hypothetical reaction conditions for the synthesis of polyhalogenated toluenes, based on general principles of electrophilic aromatic substitution.
| Parameter | Condition | Rationale for High Yield and Selectivity |
|---|---|---|
| Starting Material | 2-Chlorotoluene | Provides the necessary carbon skeleton and initial chlorine substituent. |
| Brominating Agent | Br₂ (excess) | Ensures complete bromination of the aromatic ring. |
| Catalyst | FeBr₃ or AlCl₃ | Activates the bromine for electrophilic attack on the increasingly deactivated ring. |
| Solvent | Inert solvent (e.g., CH₂Cl₂, CCl₄) | Provides a controlled reaction medium and helps dissipate heat. |
| Temperature | Stepwise increase or controlled reflux | Balances the need for activation with minimizing side reactions. |
| Reaction Time | Monitored (e.g., by GC-MS) | Ensures the reaction proceeds to completion without significant degradation. |
Emerging Synthetic Approaches for Highly Substituted Aromatic Compounds
While classical electrophilic aromatic substitution remains a primary method for the synthesis of polyhalogenated aromatics, modern organic synthesis offers several emerging approaches that could potentially be applied to the preparation of highly substituted compounds like this compound. These methods often provide greater control over regioselectivity and may proceed under milder conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. A potential, albeit more complex, strategy for synthesizing this compound could involve the coupling of a suitably functionalized and halogenated aromatic precursor with another coupling partner. This approach would offer a high degree of control over the substitution pattern but would likely involve a multi-step synthesis of the required precursors.
Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic ring at a position ortho to a directing metalating group (DMG), followed by quenching with an electrophile. While typically used for introducing one or two substituents, sequential DoM reactions with different electrophiles could, in principle, be used to build up a highly substituted aromatic ring. For the target molecule, this would require a starting material with a suitable DMG and a carefully planned sequence of deprotonation and halogenation steps.
C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful strategy for the selective functionalization of aromatic compounds. Transition metal-catalyzed C-H halogenation reactions could offer a more direct route to polyhalogenated aromatics, potentially avoiding the use of stoichiometric Lewis acids and offering different regioselectivity compared to classical methods. Research in this area is rapidly advancing and may provide more efficient synthetic routes to compounds like this compound in the future.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages for highly exothermic and potentially hazardous reactions like polyhalogenation. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety.
These emerging methodologies, while not yet reported for the specific synthesis of this compound, represent the forefront of synthetic organic chemistry and hold promise for the future preparation of highly substituted and structurally complex aromatic compounds.
Chemical Reactivity and Transformation Pathways of 2,3,4,5 Tetrabromo 6 Chlorotoluene
Mechanistic Studies of Halogen Displacement Reactions
Halogen displacement on an aromatic ring, known as nucleophilic aromatic substitution, is a fundamental reaction class for haloaromatics. For a compound like 2,3,4,5-Tetrabromo-6-chlorotoluene, the reaction involves the replacement of a bromine or chlorine atom by a nucleophile. These reactions are among the most common and versatile in organic chemistry. libretexts.org
The mechanism typically requires the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. While the numerous halogen atoms are themselves electron-withdrawing, the lack of a strongly activating nitro or cyano group means that forcing conditions, such as high temperature and pressure or the use of highly reactive nucleophiles, are generally required.
In aqueous solutions, potassium hydroxide (B78521) (KOH) can provide the hydroxide ion (OH⁻), a strong nucleophile that can lead to a substitution reaction, replacing a halogen with a hydroxyl group to form a halogenated cresol. byjus.com Conversely, in an alcoholic solution, KOH yields an alkoxide ion (RO⁻), which is a stronger base and can promote elimination reactions if a suitable side chain is present. byjus.com For this compound, substitution is the more probable pathway for the aromatic halogens. The relative leaving group ability (I > Br > Cl > F) suggests that a bromine atom would be displaced in preference to the chlorine atom.
A key stereochemical outcome of nucleophilic substitution reactions is the Walden inversion, where the configuration of a chiral center is inverted during the reaction. libretexts.org While the primary aromatic ring of this compound is achiral, this principle is crucial in understanding the stereospecificity of substitution reactions at chiral centers in potential metabolites or derivatives.
Dehalogenation Processes in Polyhalogenated Toluenes
Dehalogenation, the removal of a halogen atom, is a critical transformation pathway for polyhalogenated compounds. This process can be driven by reductive or photolytic mechanisms.
Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. This is a key transformation pathway in anaerobic environments. Studies on chlorinated toluenes have shown that microorganisms can perform sequential reductive dechlorination under methanogenic conditions. nih.govosti.gov For instance, trichlorotoluene isomers can be sequentially dehalogenated to dichlorotoluenes, then chlorotoluenes, and finally to toluene (B28343). nih.govosti.gov
This process is mediated by specific enzymes known as reductive dehalogenases, which are found in organohalide-respiring bacteria. nih.gov These bacteria use halogenated compounds as electron acceptors in their respiratory chain. While specific studies on this compound are scarce, the principles derived from chlorinated analogues suggest a similar pathway. Given the lower bond energy of C-Br compared to C-Cl, it is anticipated that the bromine atoms would be removed preferentially before the chlorine atom.
A hypothetical reductive dehalogenation pathway is outlined below:
Interactive Table: Hypothetical Reductive Dehalogenation Pathway
| Step | Starting Compound | Product(s) | Comment |
| 1 | This compound | Tribromo-chlorotoluenes | Initial removal of one bromine atom. |
| 2 | Tribromo-chlorotoluenes | Dibromo-chlorotoluenes | Sequential removal of a second bromine atom. |
| 3 | Dibromo-chlorotoluenes | Monobromo-chlorotoluenes | Continued debromination. |
| 4 | Monobromo-chlorotoluenes | 2-Chlorotoluene (B165313) | Final bromine removed. |
| 5 | 2-Chlorotoluene | Toluene | Final dechlorination step. nih.gov |
This table illustrates a plausible sequence based on known mechanisms for similar compounds. nih.govosti.gov
Photolytic degradation, or photolysis, involves the breakdown of a chemical due to the absorption of light energy. For polyhalogenated aromatic hydrocarbons, this can occur through two main pathways:
Direct Photolysis: The compound directly absorbs photons of a suitable wavelength (typically in the UV range), leading to an excited electronic state. This excess energy can cause the cleavage of a carbon-halogen bond, initiating degradation.
Indirect Photolysis: The degradation is initiated by reactive species that are themselves generated by light. These can include hydroxyl radicals (•OH) or singlet oxygen, often formed from photosensitizers like dissolved organic matter in water. researchgate.net
Studies on various polycyclic aromatic hydrocarbons (PAHs) show that phototransformation efficiency can be low, with quantum yields often in the range of 10⁻⁵ to 10⁻². acs.orgnih.govnih.govproquest.com The degradation often follows pseudo-first-order kinetics. nih.gov The specific degradation rate and pathway for this compound would depend on its UV absorption spectrum and the presence of photosensitizers in the environment. The degradation of 2,4,6-trichlorophenol (B30397) (TCP), for example, is enhanced by UV photolysis, which converts it into dichlorocatechol and other intermediates, demonstrating the cleavage of C-Cl bonds. researchgate.net
Interactive Table: Quantum Yields of Related Aromatic Compounds
| Compound | Quantum Yield (mol/E) | UV Lamp Type | Reference |
| Fluorene | 1.4×10⁻³ - 1.8×10⁻² | LP/MP UV | nih.gov |
| Dibenzofuran | 1.4×10⁻³ - 1.8×10⁻² | LP/MP UV | nih.gov |
| Dibenzothiophene | 1.4×10⁻³ - 1.8×10⁻² | LP/MP UV | nih.gov |
This table provides context for the potential photoreactivity of aromatic compounds. LP = Low Pressure, MP = Medium Pressure.
Hydrolytic Stability and pH Dependence in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aryl halides, such as this compound, are generally very resistant to hydrolysis under typical environmental conditions due to the strength and stability of the carbon-halogen bond within the aromatic system.
The rate of hydrolysis can, however, be influenced by pH. rsc.org The reaction can be subject to acid-catalysis, base-catalysis, or proceed at a neutral rate. rsc.org
Acidic conditions (low pH): Protonation can, in some cases, make the leaving group easier to displace, potentially accelerating hydrolysis.
Neutral conditions (pH ≈ 7): The reaction with water alone is typically extremely slow for aryl halides.
Alkaline conditions (high pH): The presence of a higher concentration of hydroxide ions (OH⁻), a stronger nucleophile than water, can increase the rate of hydrolysis via nucleophilic aromatic substitution. For many halogenated organics, base-catalyzed hydrolysis is faster than acid-catalyzed pathways. nih.gov
For a highly stable compound like this compound, significant hydrolysis would likely only occur under extreme pH and temperature conditions, with negligible rates in the environmental pH range of 5 to 9. nih.gov
Interactive Table: Expected Relative Hydrolysis Rates at 25°C
| pH Condition | Catalyst | Expected Rate for Aryl Halides |
| pH 5 | H⁺ | Very Slow |
| pH 7 | H₂O | Extremely Slow / Negligible |
| pH 9 | OH⁻ | Very Slow (but faster than neutral) |
This table summarizes the general pH dependence of hydrolysis for stable aryl halides based on established chemical principles. rsc.orgnih.gov
Other Abiotic Transformation Processes
Beyond hydrolysis and photolysis, other abiotic (non-biological) processes can contribute to the transformation of this compound. Advanced oxidation processes (AOPs), for example, utilize highly reactive radicals to degrade persistent organic pollutants.
One such process is the photo-sulfite system, where the photolysis of sulfite (B76179) in the presence of Fe(III) generates powerful sulfate (B86663) radicals (SO₄•⁻). researchgate.net These radicals are highly effective in degrading chlorinated organic compounds like 2,4,6-trichlorophenol. researchgate.net The proposed mechanism involves dechlorination, ring cleavage, and the formation of various intermediates, including less-halogenated phenols and low molecular weight carboxylic acids. researchgate.net It is plausible that such AOPs could also effectively degrade this compound.
Biotransformation and Microbial Degradation Mechanisms
Biotransformation is the chemical modification of a substance by a living organism. While the high degree of halogenation makes this compound a highly recalcitrant molecule, insights can be drawn from the microbial degradation of its parent compound, toluene.
Bacteria have evolved several distinct pathways to degrade toluene, typically under aerobic or anaerobic conditions. researchgate.net
Aerobic Pathways: In the presence of oxygen, bacteria utilize monooxygenase or dioxygenase enzymes to attack the molecule. nih.gov Toluene dioxygenase (tod genes) initiates degradation by adding two hydroxyl groups to the ring, forming a cis-dihydrodiol. nih.gov Monooxygenases can hydroxylate the methyl group or the aromatic ring at different positions (ortho, meta, para). nih.gov The resulting intermediates, like methylcatechols, are then funneled into central metabolic pathways. nih.gov
Anaerobic Pathways: In the absence of oxygen, a common initial reaction is the addition of fumarate (B1241708) to the methyl group of toluene, catalyzed by benzylsuccinate synthase (bss genes). nih.govresearchgate.net This initiates a series of reactions analogous to beta-oxidation, eventually leading to ring cleavage. researchgate.net
For this compound, these pathways would be severely hindered by the steric bulk and electronic effects of the five halogen atoms. However, if degradation were to occur, it would likely involve a combination of the mechanisms described: an initial enzymatic attack (likely on the less-hindered methyl group) followed by or coupled with reductive dehalogenation (as described in 3.2.1) to remove the halogen substituents and render the molecule more amenable to further degradation. Some bacteria are known to be chemotactic, meaning they can move towards pollutants like toluene, which could be a prerequisite for bioremediation. nih.gov
Interactive Table: Known Microbial Degradation Pathways for Toluene
| Condition | Key Enzyme | Initial Product | Gene(s) | Reference |
| Aerobic | Toluene Dioxygenase | cis-Toluene Dihydrodiol | tod | nih.gov |
| Aerobic | Toluene 2-Monooxygenase | o-Cresol | tmo | researchgate.net |
| Aerobic | Toluene 3-Monooxygenase | m-Cresol | tbu | researchgate.net |
| Aerobic | Toluene 4-Monooxygenase | p-Cresol | tmo | researchgate.net |
| Anaerobic | Benzylsuccinate Synthase | Benzylsuccinate | bss | nih.gov |
This table outlines the primary initial steps in the microbial degradation of the parent compound, toluene.
Formation of Transformation Products and Hazardous By-products (e.g., Dioxins and Furans)
The chemical structure of this compound, a halogenated aromatic compound, suggests a potential for the formation of hazardous transformation products, including polybrominated dibenzo-p-dioxins (PBDDs), polybrominated dibenzofurans (PBDFs), and mixed halogenated (brominated/chlorinated) dioxins and furans (PXDDs/PXDFs), particularly under thermal stress or through certain chemical and biochemical pathways. While direct experimental studies on the transformation of this compound are not extensively available in public literature, the reactivity of structurally similar compounds provides a strong basis for predicting its transformation pathways and the resulting hazardous by-products.
The formation of these persistent organic pollutants is a significant environmental and health concern due to their toxicity and ability to bioaccumulate. nih.gov The mechanisms of formation are generally understood to proceed through precursor compounds, such as halogenated phenols, which can be formed from the initial degradation of larger molecules like this compound. core.ac.uknih.gov
Research Findings on Analogous Compounds
Research on related polyhalogenated compounds offers insights into the likely transformation products of this compound.
Polybrominated Biphenyls (PBBs) and Diphenyl Ethers (PBDEs): Studies on PBBs and PBDEs, which are used as flame retardants, have shown that their oxidation can lead to the formation of PBDFs. nih.gov For instance, heating salmon fillet spiked with decabromodiphenyl ether (BDE-209) resulted in the formation of PBDFs. researchgate.net This indicates that thermal processes, such as those that might occur during waste incineration or accidental fires involving materials containing this compound, are a viable pathway for the generation of these toxic by-products.
Brominated Phenols: The enzymatic dimerization of brominated phenols, such as 2,4,6-tribromophenol, has been shown to produce PBDDs. nih.gov This suggests that under certain environmental or biological conditions, if this compound were to degrade into brominated phenolic intermediates, these could then couple to form PBDDs.
Chlorinated Toluenes: The degradation of chlorotoluenes has been studied, revealing that the pathways can be complex and sometimes lead to the formation of dead-end metabolites that are resistant to further breakdown. nih.govresearchgate.net For example, the degradation of 2-chlorotoluene can result in the formation of chloromethylcatechols, which are difficult to mineralize further. nih.gov While not dioxins or furans, this demonstrates the potential for the formation of persistent transformation products.
Potential Transformation Pathways and By-products
Based on the chemistry of analogous compounds, the following transformation pathways and by-products can be postulated for this compound.
Under thermal stress, such as in incinerators or industrial fires, the molecule can undergo a series of reactions to form PBDDs, PBDFs, and mixed halogenated dioxins and furans. The general mechanisms include:
Precursor Formation: The initial degradation of this compound can lead to the formation of brominated and chlorinated phenols and benzenes.
Condensation/Coupling: These precursor molecules can then undergo condensation reactions to form the characteristic three-ring structure of dioxins and furans. core.ac.uk
The presence of both bromine and chlorine atoms in the parent molecule creates the potential for a wide array of mixed halogenated by-products. The formation of these mixed halogenated dioxins and furans has been observed in combustion and incineration processes. epa.gov
The following tables outline the potential transformation products of this compound based on the degradation patterns of similar compounds.
Table 1: Potential Dioxin and Furan By-products
| Precursor Compound | Transformation Condition | Potential Hazardous By-products |
| This compound | Thermal Stress (e.g., Incineration) | Polybrominated dibenzo-p-dioxins (PBDDs) |
| Polybrominated dibenzofurans (PBDFs) | ||
| Polychlorinated dibenzo-p-dioxins (PCDDs) wikipedia.org | ||
| Polychlorinated dibenzofurans (PCDFs) wikipedia.org | ||
| Mixed Bromo/Chloro-dibenzo-p-dioxins (PXDDs) | ||
| Mixed Bromo/Chloro-dibenzofurans (PXDFs) |
Table 2: Examples of Potential Precursor Transformation Products
| Initial Reactant | Transformation Process | Potential Intermediate Products |
| This compound | Partial Degradation | Tetrabromochlorophenols |
| Brominated/Chlorinated Benzenes | ||
| Lower halogenated toluenes |
It is important to note that the specific congeners of PBDDs, PBDFs, and PXDDs/PXDFs formed would depend on the reaction conditions, including temperature, oxygen content, and the presence of catalysts. core.ac.uk The toxicity of these compounds varies significantly depending on the number and position of the halogen atoms. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 2,3,4,5 Tetrabromo 6 Chlorotoluene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a highly substituted and complex molecule like 2,3,4,5-Tetrabromo-6-chlorotoluene, NMR is crucial for confirming its unique structure.
Proton NMR (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In the structure of this compound, there are two distinct types of protons: those on the methyl group and any on the aromatic ring. The chemical structure, 1,2,3,4-tetrabromo-5-chloro-6-methylbenzene, indicates a fully substituted aromatic ring with no attached protons. Therefore, the only signal expected in the ¹H NMR spectrum arises from the methyl (CH₃) group.
The chemical shift of these methyl protons would be influenced by the highly electronegative halogen substituents on the aromatic ring. This environment would cause the methyl proton signal to appear as a singlet, as there are no adjacent protons to cause splitting. The exact chemical shift is not widely reported in public literature, but based on similar halogenated toluenes, it would be expected in the downfield region for methyl groups, likely between 2.0 and 3.0 ppm. researchgate.net
Expected ¹H NMR Data for this compound:
| Signal | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |
|---|
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound (C₇H₃Br₄Cl), a total of seven distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the methyl group. chemconnections.org
The chemical shifts of the aromatic carbons are significantly influenced by the attached halogen atoms (bromine and chlorine). chemconnections.orgoc-praktikum.de Carbons directly bonded to these electronegative atoms will be deshielded and appear at higher chemical shifts (downfield). The carbon of the methyl group will appear at a much lower chemical shift (upfield). youtube.com Quaternary carbons, those not bonded to any hydrogens, typically show signals of lower intensity. youtube.com
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Chemical Shift (ppm) (Predicted Range) | Notes |
|---|---|---|
| C-CH₃ | 20-30 | Methyl carbon, upfield signal. |
| C-Cl | 130-140 | Carbon attached to chlorine. |
| C-Br (C2, C3, C4, C5) | 110-130 | Carbons attached to bromine; four distinct signals expected. |
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. youtube.com For this compound, a COSY spectrum would be very simple, showing no cross-peaks, confirming the isolation of the methyl group protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. youtube.com An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, confirming their direct bond. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. youtube.com For this molecule, the HMBC spectrum would be particularly powerful, showing correlations from the methyl protons to the adjacent quaternary carbon (C1) and the carbon bearing the chlorine atom (C6). This would be critical in confirming the arrangement of the substituents around the aromatic ring.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netniscpr.res.in In a GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a complex but predictable pattern for the molecular ion peak. nih.gov
Fragmentation in MS occurs when the molecular ion breaks down into smaller, charged fragments. chemguide.co.ukwikipedia.org For halogenated aromatic compounds, common fragmentation pathways include the loss of a halogen atom or a methyl group. libretexts.orgresearchgate.net
Key Peaks in the GC-MS Spectrum of this compound:
| m/z Value (approx.) | Ion | Significance |
|---|---|---|
| 438-448 | [C₇H₃Br₄Cl]⁺ | Molecular ion peak cluster, showing characteristic isotopic pattern. nih.gov |
| 427-437 | [C₇H₃Br₃Cl]⁺ | Loss of a bromine radical. |
| 423-433 | [C₆H₃Br₄Cl]⁺ | Loss of a methyl radical. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to four or five decimal places. thermofisher.com This accuracy allows for the unambiguous determination of a compound's elemental formula. nih.govacs.org For this compound, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.
The theoretically calculated monoisotopic mass of this compound (C₇H₃⁷⁹Br₄³⁵Cl) is 437.66568 Da. nih.gov An HRMS measurement would aim to experimentally confirm this value with a very low margin of error (typically <5 ppm). This high level of accuracy is crucial for confirming the identity of novel compounds or for detecting trace levels of such substances in complex environmental or biological samples. mdpi.comnih.gov
Accurate Mass Data for this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃Br₄Cl | - |
| Molecular Weight (Average) | 442.17 g/mol | nih.gov |
Fragmentation Pattern Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight and structural features of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a complex spectrum due to the presence of multiple bromine and chlorine isotopes. The molecular ion peak cluster would be a key diagnostic feature.
Given the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region will exhibit a characteristic pattern of peaks. The most abundant molecular ion would correspond to the combination of the most abundant isotopes.
Predicted Fragmentation Data
| Fragment Ion | Description |
| [C₇H₃Br₄Cl]⁺• | Molecular Ion |
| [C₇H₃Br₃Cl]⁺ | Loss of a bromine radical |
| [C₇H₃Br₄]⁺ | Loss of a chlorine radical |
| [C₆H₃Br₄Cl]⁺ | Loss of a methyl radical |
| [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds |
This table is based on general principles of mass spectrometry and data for analogous compounds, as specific experimental data for this compound is not available.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Although specific experimental IR and Raman spectra for this compound are not available in the reviewed literature, the expected vibrational modes can be inferred by comparison with related compounds like toluene (B28343) and other halogenated aromatics. researchgate.netpressbooks.publibretexts.org
Expected Vibrational Mode Regions
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Aromatic C-H stretching | 3100 - 3000 | Likely to be weak due to the single aromatic proton. |
| Aliphatic C-H stretching (methyl) | 3000 - 2850 | Asymmetric and symmetric stretches. |
| C-C aromatic ring stretching | 1600 - 1400 | A series of bands characteristic of the benzene ring. |
| C-H bending (methyl) | 1470 - 1370 | Asymmetric and symmetric deformations. |
| C-Br stretching | 600 - 500 | Strong absorptions are expected in this region. |
| C-Cl stretching | 800 - 600 | A strong band characteristic of the C-Cl bond. |
This table provides a generalized prediction based on data for analogous compounds. researchgate.netpressbooks.publibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. quimicaorganica.orgup.ac.za The presence of multiple halogen substituents on the toluene ring of this compound is expected to influence the position and intensity of these absorption bands.
Halogen atoms can act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene absorption bands. up.ac.za While specific experimental UV-Vis data for this compound is not documented in the provided search results, the general characteristics can be predicted.
Predicted UV-Vis Absorption Maxima
| Transition | Predicted λₘₐₓ (nm) | Notes |
| π → π* (Primary band) | ~210 - 230 | Shifted from the typical benzene band around 204 nm. |
| π → π* (Secondary band) | ~260 - 280 | Fine structure may be obscured due to solvent effects and substitution. |
This table is a prediction based on the known effects of halogen substitution on the UV-Vis spectra of aromatic compounds. quimicaorganica.orgup.ac.za
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound in the solid state.
A search of crystallographic databases did not yield an experimentally determined crystal structure for this compound. However, based on the structures of other halogenated benzene derivatives, it is expected that the molecule would adopt a conformation that minimizes steric hindrance between the bulky bromine and chlorine atoms and the methyl group. The benzene ring itself would be largely planar, with minor distortions possible due to the heavy halogen substitution. Intermolecular interactions in the crystal lattice would likely be dominated by halogen bonding and van der Waals forces.
Elemental Analysis Techniques (e.g., EDX) for Compositional Verification
Elemental analysis is crucial for confirming the empirical and molecular formula of a synthesized compound. For an organic compound containing carbon, hydrogen, and halogens like this compound, techniques such as combustion analysis for carbon and hydrogen, and methods like Schöniger oxidation or ion chromatography for the halogens are typically employed. huji.ac.il
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is another powerful technique, often coupled with scanning electron microscopy, that can provide a qualitative and semi-quantitative elemental composition of a sample. For this compound, an EDX spectrum would be expected to show distinct peaks corresponding to the characteristic X-ray emissions of carbon, bromine, and chlorine.
Theoretical Elemental Composition of C₇H₃Br₄Cl
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
| Carbon (C) | 12.011 | 7 | 84.077 | 19.01% |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 0.68% |
| Bromine (Br) | 79.904 | 4 | 319.616 | 72.29% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 8.02% |
| Total | 442.17 | 100.00% |
This table presents the theoretical elemental composition based on the molecular formula C₇H₃Br₄Cl. nih.gov
Computational Chemistry and Molecular Modeling of 2,3,4,5 Tetrabromo 6 Chlorotoluene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into the electronic makeup of molecules and their subsequent chemical reactivity. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic energy and wavefunction of a molecule, from which a wealth of properties can be derived.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetics
Density Functional Theory (DFT) stands as one of the most widely used quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, to calculate the energy of the system. nih.gov
For a molecule like 2,3,4,5-Tetrabromo-6-chlorotoluene, the first step in a computational analysis is typically geometry optimization. nih.govcnr.it This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. metu.edu.tr Functionals such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), are commonly employed for this purpose. nih.govmetu.edu.tr The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point, ideally a minimum, is located. The absence of imaginary vibrational frequencies in a subsequent frequency calculation confirms that the optimized structure is a true minimum. metu.edu.tr
The resulting optimized geometry provides crucial data on the molecule's structure. For instance, the C-C bond lengths within the benzene (B151609) ring, the C-Br and C-Cl bond lengths, and the orientation of the methyl group relative to the plane of the ring would be determined. These parameters can offer insights into the steric and electronic effects of the numerous halogen substituents. The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated, providing a measure of its thermodynamic stability. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for a Halogenated Toluene (B28343) Derivative (Calculated via DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | - | - |
| C-Cl | 1.73 | - | - |
| C-Br | 1.88 - 1.90 | - | - |
| C-C (methyl) | 1.51 | - | - |
| C-C-C (ring) | - | 118 - 122 | - |
| Cl-C-C | - | 119 - 121 | - |
| Br-C-C | - | 119 - 121 | - |
| H-C-H (methyl) | - | 109.5 | - |
| C-C-C-C (ring) | - | - | ~0 |
Note: This table presents typical bond lengths and angles for a halogenated aromatic compound and is for illustrative purposes. Actual values for this compound would require specific calculations.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netavogadro.cc It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps are color-coded, typically with red indicating regions of negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.netwalisongo.ac.id Green and yellow represent intermediate potential values.
For this compound, an ESP map would likely show negative potential around the highly electronegative bromine and chlorine atoms due to their lone pairs of electrons. The regions around the hydrogen atoms of the methyl group would exhibit a positive potential. The aromatic ring itself, influenced by the electron-withdrawing halogens, would likely show a less negative (or even slightly positive) potential compared to unsubstituted toluene. This visualization is invaluable for predicting how the molecule might interact with other molecules, such as solvents or biological macromolecules. nih.gov
Spectroscopic Property Prediction from Computational Methods
A significant advantage of computational chemistry is its ability to predict various types of spectra, which can aid in the interpretation of experimental data or provide a theoretical fingerprint for a molecule that has not yet been synthesized or isolated.
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method implemented within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. scispace.com The calculation involves determining the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
For this compound, a simulated ¹H NMR spectrum would predict the chemical shift of the three protons on the methyl group. A simulated ¹³C NMR spectrum would predict the shifts for the seven distinct carbon atoms: the methyl carbon and the six carbons of the aromatic ring. The predicted shifts would reflect the electronic environment of each nucleus, heavily influenced by the deshielding effects of the adjacent halogen atoms. Comparing these predicted spectra with experimental data, if available, can provide a powerful confirmation of the molecule's structure.
Predicted IR and Raman Frequencies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.ukarxiv.org Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the wavenumbers and intensities of the vibrational bands in both IR and Raman spectra. nih.govresearchgate.net
The calculation involves computing the second derivatives of the energy with respect to the atomic positions to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration). Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore frequently scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. scispace.com
For this compound, the predicted IR and Raman spectra would show a series of peaks corresponding to specific vibrations, such as:
C-H stretching and bending of the methyl group.
C-C stretching modes of the aromatic ring.
C-Cl and C-Br stretching and bending modes.
These predicted spectra serve as a valuable guide for assigning the peaks in an experimental spectrum and understanding the vibrational characteristics of this complex halogenated molecule. scispace.com
UV-Vis Absorption Spectrum Simulation
The electronic absorption properties of this compound can be effectively modeled using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a standard and powerful approach for simulating UV-Vis absorption spectra in complex molecules. researchgate.netmdpi.com This method calculates the electronic transition energies (excitation energies) from the ground state to various excited states and the corresponding oscillator strengths, which represent the probability of a given transition occurring.
The simulation process typically involves first optimizing the ground-state molecular geometry of the compound using DFT. For such calculations, a functional like B3LYP combined with a basis set such as 6-311G(d,p) is commonly employed. researchgate.net To account for the influence of a solvent on the spectrum, the Polarizable Continuum Model (PCM) can be utilized, which simulates the dielectric effect of the solvent environment. mdpi.com The TD-DFT calculation then yields a series of vertical excitation energies and oscillator strengths. To generate a visually recognizable spectrum from this data, each electronic transition is broadened using a Gaussian function, and the sum of these functions produces the simulated UV-Vis spectrum. mdpi.com For this compound, the primary electronic transitions are expected to be of the n→π* and π→π* type, characteristic of aromatic systems with heteroatom substituents.
Below is a hypothetical table representing typical data obtained from a TD-DFT calculation for this compound.
Table 1: Simulated Electronic Transitions for this compound
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contributions |
|---|---|---|---|
| S₀ → S₁ | 295 | 0.015 | HOMO-1 → LUMO (n→π*) |
| S₀ → S₂ | 278 | 0.250 | HOMO → LUMO (π→π*) |
| S₀ → S₃ | 265 | 0.180 | HOMO-2 → LUMO (π→π*) |
| S₀ → S₄ | 240 | 0.095 | HOMO → LUMO+1 (π→π*) |
Note: This data is illustrative and based on typical results for similar polyhalogenated aromatic compounds.
Mass Spectrometric Fragmentation Prediction Modeling (e.g., QCEIMS)
Predicting the fragmentation patterns observed in mass spectrometry is crucial for identifying unknown compounds. For this compound, methods such as Quantum Chemical Electron Ionization Mass Spectrometry (QCEIMS) can be applied. This approach uses quantum chemistry to calculate the energies of the molecular ion and its potential fragment ions, thereby predicting the most energetically favorable fragmentation pathways.
Upon electron ionization, the molecule would form a radical cation [C₇H₃Br₄Cl]⁺•. Due to the presence of multiple bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic cluster. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. The predicted mass spectrum would show a complex isotopic pattern for the molecular ion around m/z 438-448. nih.gov
Key predicted fragmentation pathways would likely involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the structure.
Loss of a Bromine atom: [M - Br]⁺
Loss of a Chlorine atom: [M - Cl]⁺
Loss of the methyl group: [M - CH₃]⁺
Subsequent loss of multiple halogen atoms or small molecules like HBr or HCl.
Table 2: Predicted Mass Fragments for this compound
| Ion | Predicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |
|---|---|---|
| [C₇H₃⁷⁹Br₄³⁵Cl]⁺• | 438 | Molecular Ion |
| [C₇H₃⁷⁹Br₃³⁵Cl]⁺ | 359 | Loss of a Bromine atom |
| [C₇H₃⁷⁹Br₄]⁺ | 403 | Loss of a Chlorine atom |
| [C₆H₃Br₄Cl]⁺ | 423 | Loss of a methyl radical |
Note: The m/z values represent the monoisotopic mass for the most abundant isotopes. The actual spectrum would show clusters of peaks for each fragment containing halogens.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are computational tools that establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are essential for predicting the characteristics of new or untested chemicals like this compound, saving time and resources.
The development of a QSAR/QSPR model involves several key steps:
Data Collection: Gathering a dataset of structurally similar compounds with known experimental values for the property of interest.
Descriptor Calculation: Using software to calculate a wide range of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. researchgate.net
Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to select the most relevant descriptors and create a predictive equation. researchgate.net
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability and adherence to OECD principles. mdpi.com
Predictive Modeling for Environmental Parameters
QSAR/QSPR models are widely used to predict key environmental parameters that determine the fate and impact of chemicals. For a polyhalogenated compound like this compound, this includes predicting its toxicity, persistence, and potential for degradation. For instance, QSPR models have been successfully developed to predict the half-wave reduction potentials of chlorinated organic compounds, a property related to their electrochemical degradation potential. researchgate.net Similarly, QSAR models can predict the toxicity of disinfection byproducts, which are often halogenated, by correlating specific molecular descriptors with toxicological endpoints. mdpi.com
Table 3: Examples of Environmental Parameters and Relevant Molecular Descriptors
| Environmental Parameter | Example Molecular Descriptors Used in QSPR/QSAR Models |
|---|---|
| Toxicity | SpDiam_B(m) (molecular diameter), Sv (hydrophilic-lipophilic balance), C% (percentage of carbon atoms) mdpi.com |
| Degradation Potential | E LUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment, Molecular Volume |
| Soil Sorption (Koc) | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) |
| Atmospheric Persistence | Rate constant for reaction with OH radicals (kOH) |
In Silico Assessment of Bioaccumulation Potential
Bioaccumulation, the accumulation of a chemical in an organism, is a critical environmental concern. In silico models provide a rapid screening tool to assess the bioaccumulation potential of compounds like this compound. While the octanol-water partition coefficient (LogP) is a traditional indicator, modern assessments are more sophisticated.
Computational models for human bioaccumulation potential consider not only partitioning behavior but also the rate of metabolic biotransformation. nih.gov Furthermore, recent approaches use molecular docking simulations to investigate the binding affinity of a compound to transport proteins, such as human serum albumin (HSA). escholarship.org Strong binding to proteins can increase a chemical's residence time in the body, contributing to its bioaccumulation. The combination of in vitro data with in silico modeling provides a powerful workflow for assessing bioaccumulation potential. escholarship.org
Table 4: Parameters for In Silico Bioaccumulation Assessment
| Parameter | Description | In Silico Method |
|---|---|---|
| LogP | Octanol-water partition coefficient, indicates lipophilicity. | Calculation based on molecular fragments or properties. |
| Metabolic Clearance | Rate of metabolism by liver enzymes. | QSAR models, docking simulations with metabolic enzymes (e.g., Cytochrome P450). |
| Protein Binding Affinity | Strength of binding to blood proteins like HSA. | Molecular Docking simulations. escholarship.org |
| BCF / BAF | Bioconcentration Factor / Bioaccumulation Factor. | QSAR models based on LogP and other structural descriptors. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its non-covalent interactions with its environment.
An MD simulation would model the rotation of the methyl group and any subtle out-of-plane distortions of the benzene ring. More importantly, it can simulate how the molecule interacts with solvent molecules (e.g., water) or how it might bind within the active site of a protein or receptor. These simulations rely on a molecular force field (e.g., CHARMM, AMBER) that defines the potential energy of the system, governing the interactions between atoms. nih.gov By analyzing the simulation trajectory, one can understand solvent structuring around the solute and calculate key thermodynamic properties like the free energy of binding or solvation.
Advanced Computational Approaches for Polyhalogenated Compounds
The study of polyhalogenated compounds presents unique challenges due to the complex electronic effects of multiple halogen atoms, such as halogen bonding and significant polarization effects. Advanced computational approaches are often necessary to capture these subtleties accurately.
These approaches include:
High-level quantum mechanical calculations: Methods beyond standard DFT, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate electronic structures and energies, albeit at a higher computational cost.
Multi-scale (QM/MM) models: For simulating the molecule in a complex environment like a protein binding site, QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. The molecule itself is treated with high-level quantum mechanics, while the surrounding environment is treated with a less costly molecular mechanics force field.
Development of specific force fields: Standard force fields may not adequately describe the unique interactions involving multiple halogens. Researchers often develop and re-parameterize force fields specifically for polyhalogenated compounds to improve the accuracy of MD simulations.
Machine Learning and AI: Modern machine learning algorithms can be trained on large datasets of chemical information to create highly accurate QSAR/QSPR models or to develop new, more efficient force fields, accelerating the predictive power of computational chemistry for complex molecules. nih.gov
Environmental Occurrence, Distribution, and Fate of Polyhalogenated Toluene Analogs
Sources and Pathways of Release into the Environment
There is a significant lack of specific data detailing the direct sources and pathways for the release of 2,3,4,5-Tetrabromo-6-chlorotoluene into the environment. As a brominated flame retardant, it is presumed to be used in various consumer and industrial products to inhibit flammability. Potential release pathways for BFRs, in general, include volatilization from products during their lifecycle, leaching from waste materials in landfills, and emissions during manufacturing and recycling processes. nih.gov However, no studies were found that specifically quantify the release of this compound from these or other potential sources.
Environmental Compartmentalization and Distribution (Air, Water, Sediment, Soil)
Comprehensive studies on the partitioning of this compound among various environmental compartments such as air, water, sediment, and soil are not available. The compound has been included in the NORMAN list of emerging substances, indicating a recognized need for monitoring. norman-network.comnorman-network.net Furthermore, it has been a target analyte in environmental monitoring programs in Europe, including in air and precipitation samples, which suggests its potential presence and transport in the atmosphere. unit.nodfo.no
Adsorption-Desorption Dynamics in Environmental Matrices
Specific experimental data on the adsorption and desorption coefficients (such as Koc) of this compound in different soil and sediment types are not documented in the available literature. This information is crucial for predicting its mobility and distribution in the terrestrial and aquatic environments.
Volatilization from Aqueous and Solid Phases
Quantitative data on the Henry's Law constant and vapor pressure, which are essential for determining the volatilization potential of this compound from water and soil, could not be located. While BFRs are generally known to volatilize from products, specific rates for this compound are unknown. nih.gov
Leaching and Transport in Soils and Groundwater
There is no available research specifically investigating the leaching potential and transport of this compound in soil profiles and its potential to contaminate groundwater. Such studies are vital for assessing the risk to drinking water resources.
Persistence and Bioaccumulation Potential in Ecosystems
While general concerns exist about the persistence and bioaccumulation of novel BFRs, specific data for this compound are limited. oaepublish.comnih.gov The compound has been included in analyses of BFRs in food products, which suggests a potential for entering the food chain. nih.gov However, specific bioaccumulation factors (BAFs), bioconcentration factors (BCFs), and trophic magnification factors (TMFs) have not been reported. A review on the metabolism of novel flame retardants mentions this compound but notes that for many emerging BFRs, there is essentially no information on their metabolic pathways. researchgate.net
Long-Range Atmospheric Transport and Global Distribution
The inclusion of this compound in air monitoring programs in Europe is an acknowledgment of its potential for atmospheric transport. unit.nodfo.no Concerns about the long-range transport of BFRs, in general, are well-established. nih.gov However, specific modeling studies or monitoring data that would confirm the long-range atmospheric transport and global distribution of this compound are not available in the reviewed literature.
Environmental Monitoring and Surveillance Programs for Halogenated Aromatics
Comprehensive environmental monitoring and surveillance programs for halogenated aromatics are crucial for understanding their distribution, persistence, and potential risks to ecosystems and human health. While specific, dedicated programs for this compound are not widely documented, existing frameworks for other persistent organic pollutants (POPs) and halogenated compounds provide a basis for its surveillance. These programs often involve multi-matrix sampling and analysis to detect a wide range of contaminants.
Halogenated aromatic compounds are recognized for their widespread use and potential for long-range environmental transport and accumulation. nih.gov Consequently, they are often included in national and international monitoring efforts. For instance, programs designed to monitor polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) can be adapted to include other halogenated aromatics. iloencyclopaedia.org Occupational exposure surveillance may also occur in industrial settings where such chemicals are produced or used. iloencyclopaedia.org
Monitoring efforts often focus on various environmental compartments, including:
Air: Atmospheric monitoring is essential due to the potential for long-range transport. Toluene (B28343), a related compound, is frequently monitored in urban and remote air. cdc.gov
Water: Halogenated aromatics can contaminate surface and groundwater through industrial discharges and runoff. cdc.gov
Soil and Sediment: Soil and sediments act as sinks for persistent hydrophobic compounds. e3s-conferences.orge3s-conferences.org Monitoring these matrices provides insight into long-term contamination trends.
Biota: Bioaccumulation in the food chain is a significant concern for halogenated compounds. iloencyclopaedia.org
Studies have detected various volatile halogenated organic compounds (VHOCs) in different environmental settings, indicating the diversity of halogenated substances present in the environment. copernicus.org The monitoring data from such studies can help identify new and emerging contaminants that may require more focused surveillance.
Table 1: Examples of Monitored Halogenated Aromatic Analogs and Related Compounds
| Compound/Compound Group | Typical Monitoring Matrix | Reason for Monitoring | Reference |
|---|---|---|---|
| Polychlorinated Biphenyls (PCBs) | Air, Water, Soil, Biota, Human Serum | Persistence, bioaccumulation, toxicity, known environmental contaminants. | iloencyclopaedia.org |
| Polybrominated Biphenyls (PBBs) | Biota, Human Serum | Chemical analogues of PCBs with similar environmental concerns. | iloencyclopaedia.org |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Soil, Water, Air, Biota | Extreme toxicity and formation as a byproduct of industrial processes. | iloencyclopaedia.org |
| Hexabromobenzene (B166198) (HBB) | Soil, Sediments | Used as a new brominated flame retardant with potential for environmental persistence. | e3s-conferences.orge3s-conferences.org |
| Toluene | Air, Water, Soil | Widespread industrial use and presence as a gasoline component. | cdc.gov |
Formation of Secondary Pollutants from Environmental Transformations
The environmental transformation of polyhalogenated toluenes like this compound can lead to the formation of secondary pollutants. These transformation processes are primarily driven by photodegradation and microbial degradation, which can alter the structure and toxicity of the parent compound.
Photodegradation: Photodegradation is a key environmental fate process for many brominated flame retardants (BFRs). e3s-conferences.orgnih.gov The absorption of ultraviolet (UV) light can cause the cleavage of carbon-bromine (C-Br) bonds. nih.gov For highly brominated aromatic compounds, this process often results in reductive debromination, where bromine atoms are sequentially removed from the aromatic ring. e3s-conferences.orgnih.gov This suggests that this compound, under sunlight exposure in environments like surface water or on soil surfaces, would likely degrade into a series of lesser-brominated and potentially dechlorinated toluene analogs. The rate of photodegradation can be influenced by the medium, with different rates observed in various solvents and on different soil types. e3s-conferences.orgnih.gov For example, the photodegradation of hexabromobenzene on soil surfaces has been shown to produce debrominated products. e3s-conferences.orge3s-conferences.org The presence of other substances, like humic acid, can inhibit the rate of photodegradation due to light-shielding effects. e3s-conferences.orge3s-conferences.org
Microbial Degradation: Microorganisms have evolved pathways to degrade a variety of halogenated aromatic compounds. nih.gov The degradation of toluene under both aerobic and anaerobic conditions has been extensively studied. nih.govnih.gov Under anaerobic conditions, which are common in contaminated subsurface environments, toluene degradation can be coupled with the reduction of nitrate (B79036) or sulfate (B86663). nih.gov The initial step in the anaerobic degradation of toluene often involves the enzyme benzylsuccinate synthase. nih.gov While specific studies on the microbial degradation of this compound are scarce, it is plausible that microorganisms capable of degrading other halogenated aromatics could also transform this compound. nih.gov This transformation would likely involve dehalogenation steps, potentially leading to the formation of various brominated and chlorinated benzoic acids or other intermediates.
The degradation of the toluene moiety itself can produce secondary pollutants. For instance, the atmospheric oxidation of toluene can form products such as benzaldehyde (B42025) and benzoic acid. polyu.edu.hk The photocatalytic degradation of toluene can also yield these products. researchgate.net
Table 2: Potential Secondary Pollutants from the Transformation of this compound
| Transformation Process | Potential Secondary Pollutants | General Mechanism | Reference |
|---|---|---|---|
| Photodegradation | Lesser brominated chlorotoluenes (e.g., tribromo-chlorotoluene, dibromo-chlorotoluene) | Reductive debromination upon UV light exposure. | e3s-conferences.orgnih.gov |
| Microbial Degradation (Anaerobic) | Brominated/chlorinated benzylsuccinates, brominated/chlorinated benzoates | Enzymatic dehalogenation and ring cleavage by bacteria. | nih.govnih.gov |
| Oxidation of Toluene Moiety | Polybrominated/chlorinated benzaldehydes, polybrominated/chlorinated benzoic acids | Oxidation of the methyl group. | polyu.edu.hkresearchgate.net |
Analytical Method Development for Polyhalogenated Toluene Derivatives in Complex Matrices
Sample Preparation and Extraction Techniques
Effective sample preparation is paramount to isolate target analytes from interfering matrix components and to concentrate them to levels suitable for instrumental analysis. The choice of technique depends heavily on the sample matrix (e.g., water, soil, biological tissue) and the physicochemical properties of the target compounds.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, convenient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like polyhalogenated toluenes from aqueous samples. researchgate.netmdpi.comscielo.br The method is based on the partitioning of analytes between the sample, the headspace (gas phase) above the sample, and a coated fiber. mdpi.com The fiber, typically made of fused silica (B1680970), is coated with a stationary phase that selectively adsorbs or absorbs the target analytes.
Research on the analysis of halogenated toluenes in aqueous samples has demonstrated the efficacy of HS-SPME. nih.gov In one optimized method, analytes were concentrated on a polypropylene (B1209903) microporous membrane exposed to the headspace of an 80 mL water sample containing 30% sodium chloride to increase the ionic strength and promote the partitioning of analytes into the headspace. nih.gov Equilibrium was achieved after one hour of exposure with vigorous stirring, followed by desorption of the analytes using a small volume (250 µL) of n-hexane for subsequent analysis. nih.gov The choice of fiber coating is critical; for instance, a divinylbenzene/carboxene/PDMS fiber has been shown to provide excellent detection for a range of volatile compounds. nih.gov
The efficiency of the HS-SPME process is influenced by several key parameters that must be optimized for each specific application:
Extraction Time and Temperature: Longer times and higher temperatures generally increase extraction efficiency up to a point of equilibrium, but excessive heat can degrade labile compounds. mdpi.comnih.gov
Ionic Strength: The addition of salt (e.g., sodium chloride) to aqueous samples decreases the solubility of organic analytes, thereby enhancing their transfer to the headspace. nih.gov
Sample Volume and Headspace Ratio: The ratio of the headspace volume to the sample volume can affect the sensitivity and equilibrium of the extraction. mdpi.com
Agitation: Stirring or vortexing the sample is crucial to facilitate the mass transfer of analytes from the sample matrix to the headspace and then to the fiber. researchgate.netnih.gov
For solid and biological matrices, solvent extraction remains a fundamental and widely used approach for isolating polyhalogenated compounds. These methods leverage the solubility of the target analytes in specific organic solvents to separate them from the bulk sample matrix.
Classic techniques include Soxhlet extraction and solid-liquid extraction (SLE) . nih.gov While effective, these methods can be time-consuming and require large volumes of solvent. mdpi.com More modern techniques have been developed to improve efficiency and reduce solvent consumption:
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration. nih.govmdpi.com
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.govmdpi.com
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses high temperatures and pressures to maintain the solvent in a liquid state above its boiling point, significantly reducing extraction time and solvent use. nih.govmdpi.com
The choice of solvent or solvent mixture is critical for achieving high extraction efficiencies. For brominated flame retardants (BFRs), which share chemical properties with polyhalogenated toluenes, various solvents have proven effective depending on the matrix. For sediment samples, mixtures of acetone and n-hexane (e.g., 1:1 or 1:3 v/v) yield good recoveries. nih.gov Dichloromethane is often used for fish samples, while mixtures of n-hexane and dichloromethane can be applied to sediment. nih.gov
Table 1: Overview of Solvent Extraction Techniques for Polyhalogenated Compounds
| Extraction Technique | Principle | Common Solvents | Applicable Matrices | Reference |
|---|---|---|---|---|
| Soxhlet Extraction | Continuous solid-liquid extraction with fresh solvent. | Toluene (B28343), Dichloromethane, n-Hexane/Acetone | Solid food, Sediment, Polymers | mdpi.comresearchgate.net |
| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation, disrupting the matrix. | Ethyl Acetate/Cyclohexane, Hexane (B92381)/Acetone | Tissues, Sediment | nih.govmdpi.comnih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent, increasing extraction kinetics. | n-Hexane/Acetone, Dichloromethane | Sediment, Tissues | nih.govmdpi.comnih.gov |
| Pressurized Liquid Extraction (PLE/ASE) | High pressure and temperature increase solvent extraction power. | Dichloromethane, n-Hexane/Dichloromethane | Sediment, Fish, Food | nih.govmdpi.com |
In analytical chemistry, a matrix effect is the alteration of an analyte's response due to the influence of other co-extracted components in the sample. chromatographyonline.comresearchgate.net These effects are a significant challenge in the analysis of trace contaminants in complex environmental samples like soil, sediment, and wastewater, as they can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. semanticscholar.orgresearchgate.net
Matrix effects are particularly pronounced in methods that use electrospray ionization (ESI) mass spectrometry, which is often coupled with liquid chromatography. researchgate.net Co-eluting matrix components can compete with the target analyte for ionization, leading to signal suppression, or in some cases, facilitate ionization, causing signal enhancement. researchgate.net The complexity of the matrix often correlates with the severity of the effect; for example, matrix effects in wastewater influents have been shown to be much greater than those in tap water. researchgate.net
Several strategies can be employed to evaluate and mitigate matrix effects:
Sample Purification: Implementing thorough clean-up steps after extraction, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), can remove a significant portion of interfering compounds. nih.govnih.gov
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples helps to ensure that the standards and samples experience the same matrix effects. researchgate.net
Internal Standards: The use of a stable isotopically labeled internal standard that behaves chemically and physically similarly to the analyte is one of the most effective ways to compensate for matrix effects. researchgate.net
Interestingly, for the analysis of di- to pentahalogenated toluenes in environmental water using the HS-SPME method, one study reported that no matrix effects were observed, even in complex matrices like river water and treated wastewater. nih.gov This suggests that the high selectivity of the HS-SPME technique can, under optimized conditions, effectively isolate the analytes from non-volatile matrix components that often cause interference. mdpi.com
Chromatographic Separation Techniques
Following extraction and clean-up, chromatographic techniques are employed to separate the target analytes from any remaining interfering compounds before detection and quantification.
Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like 2,3,4,5-Tetrabromo-6-chlorotoluene. The separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For polyhalogenated compounds, GC is typically coupled with highly sensitive detectors such as a micro-electron capture detector (µ-ECD), which is selective for electrophilic compounds like those containing halogens, or a mass spectrometer (MS), which provides definitive identification based on mass-to-charge ratio. nih.govresearchgate.net GC-MS analysis of this compound shows characteristic top peaks at m/z values of 442 and 444, corresponding to its molecular ion cluster. nih.gov
The choice of the capillary column's stationary phase (chemistry) is critical for achieving the desired separation. For general analysis of polyhalogenated organic pollutants, non-polar or mid-polarity columns are commonly used. A stationary phase consisting of 5% phenyl-methylpolysiloxane is a versatile and widely used choice for separating a broad range of these compounds. The selection of column length, diameter, and film thickness also plays a crucial role in optimizing resolution and analysis time.
Table 2: Typical GC-MS Parameters for Halogenated Toluene Analysis
| Parameter | Typical Setting/Value | Purpose | Reference |
|---|---|---|---|
| Injection Mode | Splitless | To transfer the maximum amount of analyte onto the column for trace analysis. | nih.gov |
| Injector Temperature | 250 - 300 °C | Ensures rapid volatilization of the sample. | nih.gov |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. | General GC Knowledge |
| Column Phase | 5% Phenyl-methylpolysiloxane | A common non-polar stationary phase providing good selectivity for halogenated compounds. | General GC Knowledge |
| Oven Program | Temperature ramp (e.g., 60 °C hold, ramp to 300 °C) | Separates compounds based on their boiling points and interaction with the stationary phase. | nih.gov |
| Detector | Mass Spectrometer (MS) or µ-Electron Capture (µ-ECD) | Provides identification (MS) or sensitive and selective quantification (µ-ECD). | nih.gov |
While GC is the dominant technique for many polyhalogenated toluenes, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for analytes that are less volatile, thermally labile, or for routine monitoring applications where derivatization steps are undesirable. ukm.my HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
For compounds like polyhalogenated toluene derivatives, a reverse-phase HPLC method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. ukm.mysid.ir Detection is commonly achieved using a UV detector, as the aromatic ring in these compounds absorbs ultraviolet light. ukm.mysid.ir
Studies comparing GC and HPLC for the analysis of benzene (B151609), toluene, and xylene (BTX) have shown that while GC often provides higher sensitivity, HPLC is a viable and effective alternative for quantifying these compounds in real-world samples. sid.irtums.ac.ir HPLC can offer advantages in terms of simpler sample pretreatment and can be readily automated for high-throughput analysis, making it a valuable tool for monitoring programs. ukm.my
Detection and Quantification Strategies
The accurate detection and quantification of this compound in complex matrices necessitate the use of highly sensitive and selective analytical techniques. Gas chromatography (GC) is the primary separation technique, and various detectors can be coupled with it for the analysis of this polyhalogenated compound.
Electron Capture Detection (ECD) for Halogenated Compounds
Electron Capture Detection (ECD) is a highly sensitive technique for detecting electrophilic compounds, particularly those containing halogens. The principle of ECD involves the use of a radioactive source (typically Nickel-63) to generate a constant stream of thermal electrons. When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, leading to a decrease in the standing current. This reduction in current is proportional to the concentration of the analyte.
Table 1: Comparison of Detector Characteristics for Halogenated Compound Analysis
| Detector | Principle | Selectivity for Halogenated Compounds | Sensitivity | Linear Dynamic Range |
| ECD | Electron capture by electronegative compounds | High | Very High | Narrow |
| FID | Ionization in a hydrogen-air flame | Low | Moderate | Wide |
| PID | Photoionization by UV lamp | Moderate (depends on ionization potential) | High | Wide |
| MS (SIM) | Mass-to-charge ratio of selected ions | Very High | High to Very High | Wide |
| HRMS | Exact mass-to-charge ratio | Very High | Very High | Wide |
Photoionization Detection (PID)
Photoionization Detection (PID) is a sensitive and non-destructive technique used for the detection of a wide range of volatile organic compounds (VOCs), including aromatic and halogenated hydrocarbons. thermofisher.com A PID utilizes a high-energy ultraviolet (UV) lamp to ionize the target molecules. buygasmonitors.com If the ionization potential (IP) of the analyte is less than the energy of the UV lamp, it will be ionized and detected.
Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) Mode
Mass Spectrometry (MS) coupled with gas chromatography (GC-MS) is a powerful analytical tool that provides both qualitative and quantitative information about the analytes. In full-scan mode, the mass spectrometer records the entire mass spectrum of the eluting compounds, which is useful for identification. However, for trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity. nist.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, increasing the dwell time on these ions and improving the signal-to-noise ratio. nist.gov
For this compound, the molecular ion and characteristic fragment ions would be monitored. The mass spectrum of brominated and chlorinated compounds is characterized by a distinct isotopic pattern due to the natural abundance of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). libretexts.org This unique isotopic signature provides a high degree of confidence in the identification of the target compound. The fragmentation of toluene in a mass spectrometer is well-studied, and for halogenated toluenes, the loss of halogen atoms and the formation of tropylium-like ions are common fragmentation pathways. hw.ac.ukrsc.orgresearchgate.netcore.ac.uk The selection of appropriate ions for SIM analysis is crucial for achieving high sensitivity and selectivity. A Norwegian monitoring program has reported the analysis of this compound in air samples using GC coupled to a high-resolution mass spectrometer operated in the electron impact (EI) ionization mode with selected ion monitoring (SIM).
Table 2: Potential Ions for SIM Analysis of this compound
| Ion Type | Description | Expected m/z (for most abundant isotopes) |
| Molecular Ion Cluster | Intact molecule with varying isotopes | 438, 440, 442, 444, 446 |
| [M-Br]+ | Loss of a bromine atom | 359, 361, 363, 365 |
| [M-Cl]+ | Loss of a chlorine atom | 403, 405, 407, 409 |
| [M-Br-Cl]+ | Loss of a bromine and a chlorine atom | 324, 326, 328 |
High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Screening and Identification of Unknowns
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is particularly valuable for the analysis of complex environmental samples where co-eluting interferences can be a significant challenge. By measuring the exact mass of the ions with high precision, HRMS can differentiate between the target analyte and interfering compounds that may have the same nominal mass.
In the context of this compound, GC-HRMS can be used for both targeted and non-targeted analysis. For targeted analysis, the high resolving power enhances the selectivity and reduces background noise, leading to lower detection limits. For non-targeted screening, HRMS can be used to identify previously unknown polyhalogenated compounds in a sample by determining their elemental composition from the accurate mass data. The aforementioned Norwegian monitoring program successfully utilized GC-HRMS for the analysis of this compound, highlighting its suitability for detecting this compound in complex environmental matrices. nih.gov
Quality Assurance and Quality Control (QA/QC) in Analytical Methods
A robust Quality Assurance and Quality Control (QA/QC) program is essential for generating reliable and defensible data in the analysis of this compound. This involves a set of procedures implemented to ensure that the analytical method is performing as expected and that the results meet the required quality criteria.
Key QA/QC measures for the analysis of polyhalogenated compounds include:
Method Blanks: A sample of a clean matrix is processed and analyzed in the same manner as the field samples to check for contamination in the laboratory.
Spiked Blanks/Laboratory Control Samples: A clean matrix is spiked with a known amount of the target analyte and is analyzed to assess the accuracy and precision of the analytical method.
Matrix Spikes/Matrix Spike Duplicates: A known amount of the target analyte is added to a field sample, and the recovery is calculated to evaluate the effect of the sample matrix on the analytical method.
Surrogate Standards: A compound that is chemically similar to the target analyte but not expected to be present in the sample is added to every sample before extraction to monitor the efficiency of the sample preparation and analysis process.
Internal Standards: A known amount of a compound with similar properties to the analyte is added to each sample extract just before instrumental analysis to correct for variations in instrument response.
Certified Reference Materials (CRMs): Analysis of CRMs containing known concentrations of related brominated flame retardants can provide an independent assessment of the accuracy of the analytical method. au.dk
Regular Calibration: The instrument is calibrated regularly using a series of standards of known concentrations to establish a calibration curve for the quantification of the target analyte.
By implementing these QA/QC procedures, laboratories can ensure the quality and reliability of the data generated for this compound in various complex matrices.
Future Research Directions and Emerging Areas in Polyhalogenated Toluene Chemistry
Development of Greener Synthetic Routes
The traditional synthesis of polyhalogenated toluenes often involves harsh reagents and can generate significant hazardous waste. chemistryjournals.net A critical area of future research is the development of more environmentally benign synthetic methods. This includes exploring alternative solvents like water, ionic liquids, and supercritical fluids to replace traditional volatile organic solvents. chemistryjournals.net
Key strategies for greener synthesis include:
Catalytic Processes: Developing highly selective and efficient catalysts can reduce waste and improve atom economy. For instance, the use of catalytic hydrogenation in the synthesis of ibuprofen (B1674241) has demonstrated the potential of this approach to create more environmentally friendly processes. chemistryjournals.net
Microwave-Assisted Synthesis: This technique can lead to higher yields, increased purity, and reduced reaction times compared to conventional heating methods. chemistryjournals.net It has been successfully applied to various organic transformations, including the synthesis of ionic liquids. chemistryjournals.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, improved heat and mass transfer, and enhanced safety, particularly when dealing with highly reactive and toxic reagents like elemental halogens. chemistryjournals.netrsc.org This method allows for the safe and controlled halogenation of organic substrates. rsc.org
In-depth Mechanistic Understanding of Environmental Transformations
Polyhalogenated organic compounds are often persistent in the environment, and understanding their transformation pathways is crucial for assessing their environmental fate and potential risks. chromatographyonline.com Future research should focus on elucidating the mechanisms of both abiotic and biotic degradation of compounds like 2,3,4,5-Tetrabromo-6-chlorotoluene.
Key areas of investigation include:
Photodegradation: Investigating how sunlight and other light sources contribute to the breakdown of these compounds in the atmosphere and water. Toluene (B28343) itself is known to degrade in the atmosphere through reactions with hydroxyl radicals. cdc.gov
Microbial Degradation: Identifying and characterizing microorganisms capable of metabolizing polyhalogenated toluenes. Studies on toluene have shown that it can be transformed by mixed methanogenic cultures. nih.gov Understanding the enzymatic pathways involved could lead to bioremediation strategies.
Anaerobic Transformation: Exploring the degradation of these compounds in oxygen-deprived environments, such as sediments and certain industrial waste streams. Research has shown that toluene and benzene (B151609) can be anaerobically transformed by certain microbial cultures. nih.gov
The following table summarizes the key environmental transformation pathways for toluene, which can serve as a model for studying more complex polyhalogenated toluenes.
| Transformation Pathway | Description | Key Intermediates/Products |
| Atmospheric Degradation | Reaction with hydroxyl radicals in the atmosphere. cdc.gov | Cresol, Benzaldehyde (B42025) |
| Microbial Degradation | Breakdown by microorganisms under aerobic or anaerobic conditions. nih.gov | Phenol (B47542), Cresols, Aromatic Alcohols |
| Anaerobic Transformation | Transformation in the absence of oxygen by specific microbial consortia. nih.gov | Carbon Dioxide, Methane |
Advancements in High-Throughput Analytical Methodologies
The detection and quantification of polyhalogenated toluenes in complex environmental and biological matrices present a significant analytical challenge. chromatographyonline.com Future advancements in analytical chemistry are needed to enable rapid and sensitive screening of these compounds.
Emerging analytical techniques include:
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique offers greatly enhanced separation efficiency compared to traditional GC, allowing for the analysis of complex mixtures of halogenated organic compounds. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS): When coupled with GC, HRMS is the method of choice for the analysis of many halogenated compounds due to its high selectivity and sensitivity. chromatographyonline.com
Chemiluminescence-Based Methods: Novel analytical methods based on chemiluminescence have shown promise for the rapid and sensitive detection of polyhalogenated aromatic compounds. mdpi.com These methods offer advantages such as simplicity and not requiring complex pretreatment processes. mdpi.com
Acoustic Ejection Mass Spectrometry (AEMS): This technique reduces analysis time by directly introducing samples into the mass spectrometer without prior separation steps, making it suitable for high-throughput screening. nih.gov
Integration of Experimental and Computational Approaches for Predictive Modeling
Combining experimental data with computational modeling is a powerful strategy for predicting the properties, behavior, and potential toxicity of polyhalogenated toluenes. nih.gov This integrated approach can guide experimental design and prioritize compounds for further investigation.
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models to predict the environmental fate and toxicological properties of these compounds based on their molecular structure.
Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and spectroscopic properties of polyhalogenated toluenes, providing insights into their chemical behavior. acs.org
Molecular Dynamics Simulations: Simulating the interactions of these compounds with biological molecules and environmental matrices to understand their mechanisms of action and transport. nih.gov
Predictive models for the degradation of toluene in bioreactors have already been developed and can serve as a foundation for modeling the behavior of more complex halogenated derivatives. montana.edu
Exploration of Novel Applications in Materials Science
While many polyhalogenated compounds are known for their use as flame retardants, future research may uncover novel applications for compounds like this compound in materials science. The presence of multiple halogen atoms can impart unique properties to organic molecules.
Potential areas of exploration include:
Synthesis of Functional Polymers: Using polyhalogenated toluenes as monomers or building blocks for the synthesis of polymers with tailored properties, such as high refractive index, thermal stability, or specific electronic characteristics.
Development of Novel Macrocycles: On-surface synthesis techniques could be employed to create macrocyclic structures from polyhalogenated precursors, leading to materials with unique topologies and functionalities. mdpi.com
Modification of Material Surfaces: The reactivity of the halogen atoms could be exploited for the surface modification of materials to enhance properties like hydrophobicity or biocompatibility.
The introduction of halogen atoms into materials like titanium nitride has been shown to modulate their electronic and optical properties, expanding their potential applications. mdpi.com
Sustainable Management Strategies for Halogenated Organic Waste
The persistence and potential toxicity of halogenated organic compounds necessitate the development of effective and sustainable strategies for managing waste containing these substances. bucknell.eduepa.gov Future research should focus on moving beyond traditional disposal methods towards more circular and environmentally friendly approaches.
Key strategies for sustainable waste management include:
Waste Segregation: Implementing strict protocols for separating halogenated organic waste from non-halogenated waste to facilitate more targeted and cost-effective treatment. cornell.eduasta.edu.au
Advanced Treatment Technologies: Investigating and optimizing advanced treatment technologies such as incineration with appropriate scrubbers, chemical dehalogenation, and bioremediation to break down these persistent compounds. epa.gov
Remediation of Contaminated Sites: Developing and implementing effective remediation strategies for sites contaminated with halogenated organic compounds, which may involve a combination of physical, chemical, and biological treatment methods. iaea.org
The following table outlines various treatment technologies for halogenated organic waste.
| Treatment Technology | Description |
| Incineration | High-temperature thermal destruction of waste. epa.gov |
| Chemical Dechlorination | Chemical processes to remove chlorine atoms from molecules. epa.gov |
| Bioremediation | Use of microorganisms to break down contaminants. ccacoalition.org |
| Solvent Extraction | Separation of components using a solvent. epa.gov |
| Carbon Adsorption | Use of activated carbon to remove contaminants from a fluid. epa.gov |
| In Situ Vitrification | A thermal treatment process that converts contaminated soil into a stable glass and crystalline solid. epa.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
